Superior Calmodulin Selectivity Over Trifluoperazine: Fluorescence Binding Data
In a direct head-to-head comparison using a calmodulin-specific fluorescent dye, Metofenazate demonstrated superior selectivity for calmodulin over troponin C compared to trifluoperazine (TFP) . TFP required a concentration of 24 µM to half-maximally increase fluorescence of the troponin C-dye complex, whereas Metofenazate did not influence troponin C fluorescence at concentrations up to 1000 µM . This indicates a >40-fold selectivity window for Metofenazate based on this assay.
| Evidence Dimension | Selectivity for Calmodulin vs. Troponin C (Half-maximal fluorescence enhancement) |
|---|---|
| Target Compound Data | Calmodulin: 6 µM; Troponin C: No effect up to 1000 µM |
| Comparator Or Baseline | Trifluoperazine (TFP): Calmodulin: 4 µM; Troponin C: 24 µM |
| Quantified Difference | Metofenazate shows no troponin C binding at >160x its calmodulin EC50; TFP shows only a 6-fold separation (24/4). |
| Conditions | In vitro fluorescence assay using 3,3'-dipropylthiocarbocyanine iodide dye with purified calmodulin and troponin C. |
Why This Matters
This data proves Metofenazate is a significantly cleaner tool for specifically probing calmodulin-dependent pathways without confounding effects on troponin C, a critical advantage for experimental reproducibility.
- [1] Tkachuk VA, Baldenkov GN, Feoktistov IA, Men'shikov MY, Quast U, Herzig JW. Metofenazate as a more selective calmodulin inhibitor than trifluoperazine. Arzneimittelforschung. 1987 Sep;37(9):1013-7. PMID: 2449225. View Source
